
3-Iodo-4-(2-methylpropoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-4-(2-methylpropoxy)aniline: is an organic compound with the molecular formula C₁₀H₁₄INO and a molecular weight of 291.13 g/mol . This compound is characterized by the presence of an iodine atom, a methylpropoxy group, and an aniline moiety. It is primarily used in research and development within the pharmaceutical and chemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Iodo-4-(2-methylpropoxy)aniline can be achieved through several methods. One common approach involves the iodination of aniline derivatives. For example, the direct iodination of aniline using iodine and sodium bicarbonate in an aqueous medium can yield p-iodoaniline . This intermediate can then be further functionalized to introduce the 2-methylpropoxy group.
Industrial Production Methods:
Industrial production methods for this compound typically involve large-scale iodination reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Iodo-4-(2-methylpropoxy)aniline can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form aniline derivatives with the iodine atom replaced by hydrogen.
Substitution: The iodine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
3-Iodo-4-(2-methylpropoxy)aniline is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .
Biology:
In biological research, this compound can be used to study the effects of iodine-containing aniline derivatives on biological systems. It may also be used in the development of radiolabeled compounds for imaging studies.
Medicine:
The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows for the exploration of novel therapeutic agents.
Industry:
In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 3-Iodo-4-(2-methylpropoxy)aniline depends on its specific applicationThese interactions can lead to changes in the activity of the target molecules, resulting in the desired biological or chemical effects .
Comparison with Similar Compounds
4-Iodoaniline: Similar structure but lacks the 2-methylpropoxy group.
3-Bromo-4-(2-methylpropoxy)aniline: Similar structure with bromine instead of iodine.
3-Iodo-4-(2-ethoxy)aniline: Similar structure with an ethoxy group instead of a methylpropoxy group.
Uniqueness:
3-Iodo-4-(2-methylpropoxy)aniline is unique due to the presence of both the iodine atom and the 2-methylpropoxy group. This combination of functional groups imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C10H14INO |
|---|---|
Molecular Weight |
291.13 g/mol |
IUPAC Name |
3-iodo-4-(2-methylpropoxy)aniline |
InChI |
InChI=1S/C10H14INO/c1-7(2)6-13-10-4-3-8(12)5-9(10)11/h3-5,7H,6,12H2,1-2H3 |
InChI Key |
ZTNFVFODZQIBGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


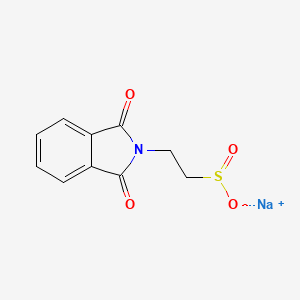
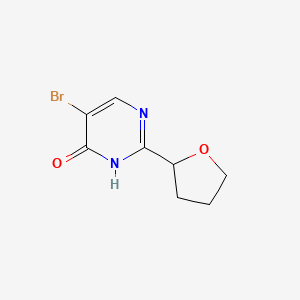
![4-[(3-Methylbutan-2-yl)amino]pentan-1-ol](/img/structure/B13288260.png)
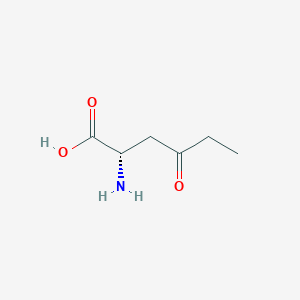
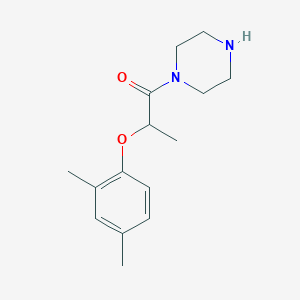
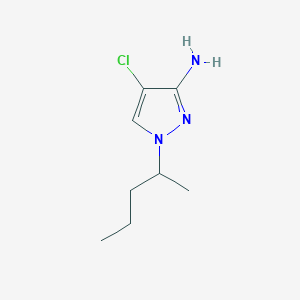

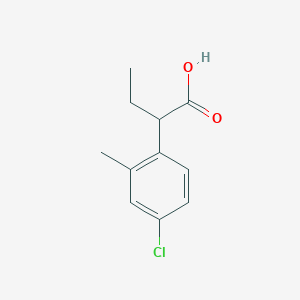
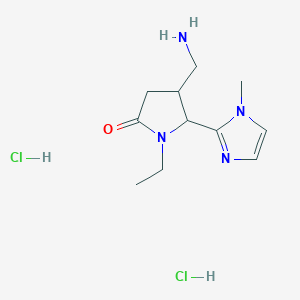
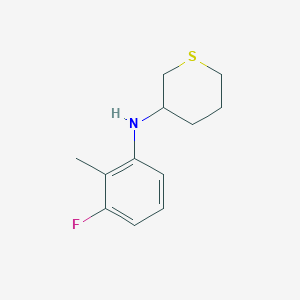
![(Butan-2-yl)[(2,3-difluorophenyl)methyl]amine](/img/structure/B13288306.png)
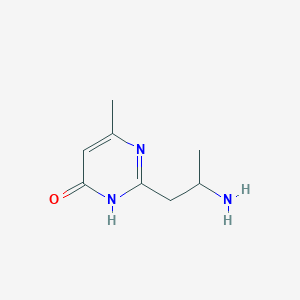
![5-amino-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-5-carboxylic acid](/img/structure/B13288315.png)
![4-Chloro-2-{[(pentan-3-yl)amino]methyl}phenol](/img/structure/B13288326.png)
